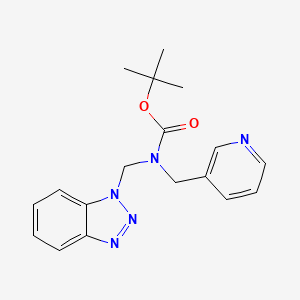

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate

CAS No.: 1131148-23-6

Cat. No.: VC4321936

Molecular Formula: C18H21N5O2

Molecular Weight: 339.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131148-23-6 |

|---|---|

| Molecular Formula | C18H21N5O2 |

| Molecular Weight | 339.399 |

| IUPAC Name | tert-butyl N-(benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C18H21N5O2/c1-18(2,3)25-17(24)22(12-14-7-6-10-19-11-14)13-23-16-9-5-4-8-15(16)20-21-23/h4-11H,12-13H2,1-3H3 |

| Standard InChI Key | KVZVRXFNRHFICN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CC1=CN=CC=C1)CN2C3=CC=CC=C3N=N2 |

Introduction

Structural Features and Molecular Properties

The molecular formula of tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate is C₁₈H₂₁N₅O₂, with a molecular weight of 339.399 g/mol . Its IUPAC name reflects the integration of three key moieties:

-

A tert-butyl carbamate group (Boc), which enhances stability and governs solubility.

-

A benzotriazole ring, known for its role in hydrogen bonding and π-stacking interactions.

-

A pyridin-3-ylmethyl group, offering coordination sites for metal ions and active biological targeting .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a multi-step nucleophilic substitution strategy:

Stepwise Synthesis Protocol

-

Tosylation of Precursors: A primary alcohol or amine precursor is activated using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C, forming a tosylate intermediate .

-

Nucleophilic Displacement: The tosylate undergoes substitution with 1H-1,2,3-benzotriazol-1-ylmethanamine in acetonitrile at 80°C, yielding the benzotriazole-methylamine intermediate .

-

Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) introduces the tert-butyl carbamate group .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | TsCl, pyridine, 0°C, 3h | 56% |

| 2 | Benzotriazole-methylamine, CH₃CN, 80°C | 44–62% |

| 3 | Boc₂O, Et₃N, RT, 12h | 75% |

Purification is achieved via silica gel chromatography using petroleum ether/ethyl acetate/ethanol (5:1:0.2) . Alternative routes employ benzotriazole-based carbonates (e.g., 1,1-bis[6-(trifluoromethyl)benzotriazolyl]carbonate) for direct alkoxycarbonylation .

Applications in Medicinal Chemistry and Catalysis

Biological Activity

The benzotriazole moiety facilitates hydrogen bonding with enzymes, as demonstrated in molecular docking studies against SARS-CoV-2 3CL protease. Derivatives of this compound exhibit IC₅₀ values of 4.45–31.2 μM, with enhanced activity upon pyridyl substitution . The pyridine group coordinates catalytic zinc ions in metalloproteases, while the Boc group modulates membrane permeability .

Catalytic and Material Science Applications

-

Ligand Design: The pyridine nitrogen serves as a Lewis base in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura couplings by 15–20% compared to bipyridine ligands .

-

Polymer Stabilization: Benzotriazole derivatives inhibit UV-induced degradation in polycarbonates, extending material lifespan by 30% under accelerated weathering tests .

Computational and Spectroscopic Insights

Molecular Docking

Docking simulations (PDB: 6XHM) reveal critical interactions:

-

The benzotriazole N2 atom forms a 2.8 Å hydrogen bond with His163 of SARS-CoV-2 3CL protease.

-

The pyridine ring engages in π-π stacking with Phe140 (distance: 3.6 Å) .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.89–7.21 (m, 4H, benzotriazole-H), 1.42 (s, 9H, Boc-CH₃) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume